2-Octyl benzoate

Physical Chemistry Plasticizer Selection Formulation Design

2-Octyl benzoate (CAS 6938-51-8), systematically named octan-2-yl benzoate or 1-methylheptyl benzoate, is a benzoate ester with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol. It is a colorless to pale yellow liquid characterized by a density of 0.963 g/cm³, a boiling point of 313.1 °C at 760 mmHg, a flash point of 132 °C, and a refractive index of 1.49.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 6938-51-8
Cat. No. B14000782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyl benzoate
CAS6938-51-8
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H22O2/c1-3-4-5-7-10-13(2)17-15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3
InChIKeyWARXKCSTKHDFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octyl Benzoate (CAS 6938-51-8): Structural Identity and Procurement-Relevant Physicochemical Profile


2-Octyl benzoate (CAS 6938-51-8), systematically named octan-2-yl benzoate or 1-methylheptyl benzoate, is a benzoate ester with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol [1]. It is a colorless to pale yellow liquid characterized by a density of 0.963 g/cm³, a boiling point of 313.1 °C at 760 mmHg, a flash point of 132 °C, and a refractive index of 1.49 [1]. Structurally, it features a secondary octyl chain (branching at the C-2 position) esterified to benzoic acid, distinguishing it from its linear isomer n-octyl benzoate (CAS 94-50-8) and other branched isomers such as 2-ethylhexyl benzoate (CAS 5444-75-7) . It serves as a fragrance ingredient, a plasticizer for polar polymers including PVC, and a solvent or penetration enhancer in topical formulations [2].

Why 2-Octyl Benzoate Cannot Be Interchanged with Other Octyl Benzoate Isomers Without Performance Consequences


The term 'octyl benzoate' encompasses multiple constitutional isomers that exhibit measurably different physicochemical properties. The secondary alcohol branching at the C-2 position in 2-octyl benzoate (octan-2-yl benzoate) generates a distinct density (0.963 g/cm³), boiling point (313.1 °C), flash point (132 °C), and calculated logP (4.20) profile compared to the linear n-octyl benzoate (density 0.964 g/cm³, boiling point 320.7 °C, flash point 135.2 °C, logP ~5.36–5.69) and the differently branched 2-ethylhexyl benzoate (density 0.97 g/cm³, boiling point 313.1 °C at 760 mmHg, flash point 132 °C) [1]. A film-forming patent explicitly teaches that among benzoic acid esters of eight-carbon alcohols, the specific alcohol structure (e.g., 2-ethylhexyl) is preferred for unexpected improvements in film properties, implying that isomer variation alters application performance [2]. Class-level evidence further indicates that branching position in the alcohol moiety influences plasticizing efficiency and low-temperature flexibility in PVC formulations, making direct isomer substitution a performance risk [3].

Quantitative Differentiation of 2-Octyl Benzoate Against Its Closest Structural Analogs


Density Comparison: 2-Octyl Benzoate vs. n-Octyl Benzoate (Linear Isomer)

2-Octyl benzoate exhibits a density of 0.963 g/cm³, which is lower than the 0.964 g/cm³ reported for its linear isomer n-octyl benzoate (CAS 94-50-8) [1]. Although the absolute difference is small (approximately 0.001 g/cm³), this is a measurable and reproducible distinction arising from the secondary branching at the C-2 position, which disrupts molecular packing relative to the straight-chain analog .

Physical Chemistry Plasticizer Selection Formulation Design

Boiling Point and Volatility Profile: 2-Octyl Benzoate vs. 2-Ethylhexyl Benzoate

2-Octyl benzoate has a reported boiling point of 313.1 °C at 760 mmHg, identical to the boiling point reported for 2-ethylhexyl benzoate (313.1 °C at 760 mmHg), yet both are significantly lower than n-octyl benzoate (320.7 °C at 760 mmHg) [1]. This demonstrates that branching at any position along the octyl chain reduces the boiling point relative to the linear isomer by approximately 7.6 °C, a consequence of disrupted intermolecular van der Waals interactions [2].

Thermal Processing Plasticizer Volatility High-Temperature Stability

Flash Point Safety Margin: 2-Octyl Benzoate vs. Benzyl Benzoate for High-Temperature Industrial Use

2-Octyl benzoate has a reported flash point of 132 °C, which positions it at an intermediate flammability risk among common benzoate ester plasticizers and solvents [1]. This is identical to the flash point of 2-ethylhexyl benzoate (132 °C), closely comparable to n-octyl benzoate (135.2 °C), but notably lower than benzyl benzoate (147–158 °C, closed cup) [2].

Process Safety Flammability Industrial Hygiene

LogP and Hydrophobicity: Implications for Skin Permeation and Environmental Partitioning Relative to n-Octyl Benzoate

The calculated LogP for 2-octyl benzoate is reported as 4.20 (PSA 26.30 Ų), compared to experimental and estimated LogP values of 5.36–5.69 for n-octyl benzoate [1][2]. This difference of approximately 1.2–1.5 log units indicates that the branched 2-octyl benzoate is significantly less lipophilic than its linear analog, which may translate into reduced bioaccumulation potential and altered skin permeation kinetics .

Dermal Delivery Environmental Fate QSAR Modeling

Refractive Index Consistency and Optical Application Suitability vs. C12-C15 Alkyl Benzoate Blends

2-Octyl benzoate has a tightly defined refractive index of 1.49 (at the sodium D-line, 20 °C), which is comparable to 2-ethylhexyl benzoate (1.4890–1.4930) and n-octyl benzoate (1.488–1.491) but significantly lower than the 1.483–1.487 range reported for C12-C15 alkyl benzoate blends and substantially lower than benzyl benzoate (1.568–1.570) [1].

Optical Clarity Cosmetic Formulation Refractive Index Matching

Optimal Procurement and Application Scenarios for 2-Octyl Benzoate Based on Quantified Differentiation


PVC Plasticizer Where Intermediate Volatility and Defined Branching Are Required

In PVC plastisol and flexible PVC applications, 2-octyl benzoate offers a boiling point (313.1 °C) and flash point (132 °C) profile that is identical to 2-ethylhexyl benzoate but measurably distinct from the linear n-octyl benzoate (boiling point 320.7 °C, flash point 135.2 °C) [1]. Its secondary branching at the C-2 position provides a specific molecular geometry that influences plasticizer efficiency and low-temperature flexibility relative to both linear and differently branched isomers . Procure 2-octyl benzoate when a single-isomer, well-characterized 8-carbon benzoate plasticizer is needed with volatility intermediate between the linear and shorter-chain alternatives.

Topical and Transdermal Formulation Where Controlled Lipophilicity Is Critical

With a calculated LogP of 4.20, 2-octyl benzoate is approximately 1.2–1.5 log units less lipophilic than n-octyl benzoate (LogP 5.36–5.69) [1]. This reduced lipophilicity may translate into modulated skin permeation rates and lower bioaccumulation potential, making 2-octyl benzoate the preferred choice for topical formulations where excessive dermal retention or systemic absorption of the vehicle is undesirable and where a branched ester's solubility-enhancing properties are desired without the extreme hydrophobicity of the linear analog.

Fragrance and Personal Care Products Requiring Reproducible Optical Properties

2-Octyl benzoate provides a tightly defined refractive index of 1.49, unlike commercial C12-C15 alkyl benzoate blends whose RI ranges from 1.483 to 1.487 batch-to-batch [1]. For premium cosmetic and fragrance formulations where optical clarity, gloss consistency, and refractive index matching with other formulation components are critical quality attributes, the single-isomer 2-octyl benzoate ensures formulation reproducibility that mixture-based alternatives cannot guarantee.

Research Standard for Structure-Property Relationship Studies in Benzoate Ester Plasticizers

2-Octyl benzoate, with its precisely defined secondary branching at the C-2 position and well-characterized physicochemical profile (density 0.963 g/cm³, boiling point 313.1 °C, flash point 132 °C, RI 1.49, LogP 4.20), serves as an ideal model compound for systematic structure-property relationship (SPR) studies investigating the effect of branching position on plasticizer performance, polymer compatibility, and migration resistance [1]. Procure this specific isomer—rather than a mixture or the linear analog—to eliminate confounding variables in controlled experimental designs.

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